molecular formula C13H21NO4 B2490154 (1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1217790-09-4

(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B2490154
CAS RN: 1217790-09-4
M. Wt: 255.314
InChI Key: BWIMUIWFDXMFLE-JXUBOQSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar bicyclic compounds involves intricate processes. For instance, the preparation of diastereomerically pure hydroxybicycloheptane carboxylic acids, potentially useful as chiral auxiliaries, starts with ketopinic acid. A key step involves the base-catalyzed epimerization of the hydroxy isomer via a retro-aldol reaction (Ishizuka et al., 1990).

Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, the crystal and molecular structure of conformationally restricted methionine analogues reveals intricate details, as determined by single-crystal X-ray analysis (Glass et al., 1990). Such analyses are crucial for understanding the three-dimensional configuration of the molecule.

Chemical Reactions and Properties

Bicyclic compounds can undergo various chemical reactions. For instance, a synthesis involving the base-catalyzed methanolysis-rearrangement of isopropylidenedioxy-oxabicycloheptane carboxylate highlights complex chemical transformations (Wang et al., 2001). These reactions are essential for modifying the chemical structure and properties of the compound.

Physical Properties Analysis

Physical properties such as crystal structure are significant for such compounds. For instance, the study of N-Boc-aminobicycloheptane carboxylic acids reveals their conformational locking and distinct crystal packing, offering insights into their physical properties (Vorberg et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial. For example, the synthesis and study of aminobicyclooctane carboxylic acids show their reactivity with Na+-independent amino acid transport systems, indicating specific chemical interactions (Christensen et al., 1983).

Scientific Research Applications

Synthesis and Chemical Transformation

The compound has been pivotal in the development of novel synthetic pathways and chemical transformations. For instance, it has been instrumental in the synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from norborne-2-ol, highlighting its utility in creating complex organic molecules with potential applications in pharmaceuticals and material sciences (Wang et al., 2001). Similarly, it has served as a precursor in the synthesis of conformationally locked carbocyclic nucleosides, which are crucial in the study of nucleic acid analogs and have implications in antiviral and anticancer research (Hřebabecký et al., 2006).

Methodological Innovations in Synthesis

The compound has been used in adapting synthesis sequences to modern methodologies, such as microreactor technology, optimizing safety and efficiency in pharmaceutical intermediate synthesis (Rumi et al., 2009). This showcases its role in improving industrial chemical processes.

properties

IUPAC Name

(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIMUIWFDXMFLE-UTINFBMNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]2CC[C@H](C2)[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid

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